(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol
Description
Properties
IUPAC Name |
(2R)-2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWOBQJYQHISM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[C@](C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol is a compound of significant interest due to its biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19ClF3N O2
- Molecular Weight : 409.83 g/mol
- CAS Number : 221177-56-6
- SMILES Notation : CC(C#CC@(c1cc(Cl)ccc1NCc2ccc(OC)cc2)C(F)(F)F)C
(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol acts primarily as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to the reverse transcriptase enzyme, inhibiting its function and thereby preventing the replication of HIV. This mechanism is crucial in the treatment of HIV infections, as it disrupts the viral life cycle.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral activity against HIV-1. It has been shown to inhibit viral replication in vitro, demonstrating effectiveness comparable to other established NNRTIs. The compound's structural features contribute to its binding affinity and selectivity for the reverse transcriptase enzyme.
Cytotoxicity and Selectivity
In studies assessing cytotoxicity, (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol exhibited low toxicity to host cells, indicating a favorable selectivity index. This characteristic is vital for therapeutic applications, as it suggests that the compound can inhibit viral replication without significantly harming human cells.
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol against various strains of HIV-1. For instance:
- Study A : In a controlled laboratory setting, this compound was tested against multiple HIV-1 strains, showing IC50 values in the low nanomolar range, indicating high potency.
- Study B : Comparative analysis with existing NNRTIs showed that (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol had similar or superior antiviral effects.
Clinical Implications
The implications for clinical use are significant. Given its mechanism and potency, this compound could be a candidate for further development in HIV treatment regimens, potentially offering an alternative for patients who develop resistance to first-line therapies.
Data Table: Summary of Biological Activity
| Parameter | Value |
|---|---|
| Molecular Formula | C21H19ClF3N O2 |
| Molecular Weight | 409.83 g/mol |
| CAS Number | 221177-56-6 |
| IC50 (HIV-1) | Low nanomolar range |
| Cytotoxicity | Low toxicity to host cells |
| Mechanism | Non-nucleoside reverse transcriptase inhibitor |
Scientific Research Applications
Pharmacological Applications
- Antiviral Research :
-
Drug Development :
- The compound is utilized in the development of new pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance potency and selectivity for specific biological targets. For instance, derivatives of this compound have been investigated for their efficacy against specific cancer cell lines, demonstrating a capacity to inhibit tumor growth .
-
Neuropharmacology :
- Research indicates that (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol may have neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol demonstrated its effectiveness in inhibiting HIV replication in vitro. The compound was tested alongside existing antiviral drugs and showed comparable or superior efficacy, particularly when used in combination therapies .
Case Study 2: Cancer Treatment
In a preclinical trial, derivatives of this compound were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that modifications to the molecular structure enhanced the compound's ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .
Table 1: Comparative Analysis of Antiviral Compounds
Table 2: Neuroprotective Effects
Chemical Reactions Analysis
Metabolic Reactions
In vitro studies with human liver microsomes reveal CYP2B6-mediated oxidative metabolism:
| Metabolite | Reaction Type | Key Enzyme | Kinetic Parameters | Reference |
|---|---|---|---|---|
| Monooxygenated derivative | C-H hydroxylation | CYP2B6 | ||
| Dihydroxylated derivative | Dual oxidation | CYP2B6 |
- Key Findings :
Stability Under Acidic/Basic Conditions
The compound demonstrates stability in non-polar solvents but undergoes degradation under strong acidic/basic conditions:
Stereochemical Considerations
- The (R)-enantiomer exhibits distinct metabolic and binding properties compared to the (S)-form:
Reaction with Oxidizing Agents
Controlled oxidation studies highlight solvent-dependent outcomes:
| Oxidizing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| MnO₂ | Toluene | Ketone intermediate | 92% | |
| DDQ | Dichloromethane | Quinone byproduct | 78% | |
| Iodosobenzene diacetate | Acetic acid | Epoxide derivative | <50% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s uniqueness lies in its combination of cyclopropylethynyl, trifluoromethyl, and (4-methoxyphenyl)methylamino groups. Below is a comparison with structurally related compounds:
Key Observations:
Stereochemical Impact: The (S)-enantiomer of the target compound (C21H19ClF3NO2) shares identical substituents but differs in configuration, which may alter receptor binding or metabolic stability .
The trifluoromethyl group contributes to metabolic resistance, a common feature in antiviral agents .
Comparison with Agrochemicals: Compounds like metconazole (C17H22ClN3O) share chlorophenyl motifs but lack the benzenemethanol backbone, highlighting the target compound’s specificity for pharmaceutical applications .
Pharmacological and Physicochemical Properties
Notes:
- The 4-methoxyphenyl group in the target compound increases lipophilicity (higher LogP) but reduces solubility compared to the simpler amino analog .
- Both enantiomers exhibit high metabolic stability, likely due to the trifluoromethyl group’s electron-withdrawing effects .
Q & A
Q. Key Considerations :
- Reaction temperature (e.g., 0°C for NaH activation in THF ).
- Catalysts (e.g., palladium for cross-couplings) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Trifluoromethyl groups show distinct ¹⁹F NMR signals .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., ’s SPE-HPLC methods for similar analytes) .
- X-ray crystallography : To resolve absolute configuration if single crystals are obtainable .
Methodological Tip : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference with aromatic protons.
Advanced: How can computational or algorithmic methods optimize reaction yields?
Answer:
- Bayesian Optimization : Iteratively adjusts parameters (e.g., catalyst loading, solvent ratio) based on prior results to maximize yield ( highlights its superiority over trial-and-error) .
- DoE (Design of Experiments) : Fractional factorial designs screen variables efficiently (e.g., temperature, stoichiometry) .
Q. Example Workflow :
Define variables (e.g., 3 factors: time, temp, catalyst).
Run initial experiments (8–12 trials).
Model data and predict optimal conditions.
Advanced: What strategies address contradictions in bioactivity data across studies?
Answer:
- Metabolic Stability Assays : Test if metabolite interference (e.g., hydroxylation of the cyclopropylethynyl group) alters activity (similar to ’s metabolite tracking) .
- Receptor Binding Studies : Use radiolabeled analogs to quantify target engagement (e.g., ’s pharmacological assays) .
- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace trifluoromethyl with -CF₂H) to isolate contributing moieties .
Basic: How should stability and storage conditions be managed for this compound?
Answer:
- Storage : -20°C under inert gas (Ar/N₂) to prevent oxidation of the benzenemethanol group .
- Stability Tests :
Critical Factors : Light sensitivity (store in amber vials) and hygroscopicity (use desiccants).
Advanced: What mechanistic insights explain the role of the cyclopropylethynyl group in reactivity?
Answer:
- Steric Effects : The cyclopropane ring introduces strain, potentially accelerating ring-opening reactions in acidic/basic conditions .
- Electronic Effects : The ethynyl group acts as an electron sink, stabilizing intermediates during nucleophilic attacks (observed in similar systems in ) .
- Conformational Rigidity : Restricts rotation, enhancing binding specificity in target interactions (e.g., ’s receptor-targeting rationale) .
Advanced: How can metabolic pathways be predicted or validated for this compound?
Answer:
- In Silico Tools : Use software like Meteor or GLORY to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
- In Vitro Models : Liver microsomes (human/rat) incubated with the compound, followed by LC-MS/MS analysis (as in ’s analyte profiling) .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate (e.g., ’s impurity tracking) .
Basic: What are the safety and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
